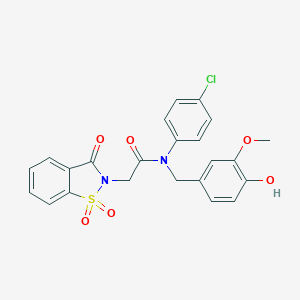
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MOPQ, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine. MOPQ belongs to the class of compounds known as quinazolines, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA synthesis and replication. This leads to the disruption of cell division and ultimately the death of cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the growth of new blood vessels that tumors need to survive. N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of specific cancers.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent analogs that have improved selectivity and efficacy against specific types of cancer. Another area of research is the investigation of the use of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide in combination with other chemotherapy drugs to enhance its effectiveness. Finally, there is a need for further studies to elucidate the mechanism of action and to identify potential biomarkers that can be used to predict response to N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide treatment.
合成方法
The synthesis of N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2-aminobenzamide with 2-methoxybenzoyl chloride in the presence of a base to form 2-(2-methoxyphenyl)quinazolin-4(3H)-one. This compound is then reacted with 3-bromo-1-propanol to yield N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学研究应用
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and cytomegalovirus (CMV).
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(17(22)20-15-9-5-6-10-16(15)24-2)21-11-19-14-8-4-3-7-13(14)18(21)23/h3-12H,1-2H3,(H,20,22) |
InChI 键 |
WVWSRGQLJMVDBF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)


![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)